molecular formula C15H18N4O4S B2894414 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide CAS No. 946257-46-1

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide

Cat. No. B2894414
CAS RN: 946257-46-1
M. Wt: 350.39
InChI Key: PEVNHKLZUBFGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
The exact mass of the compound 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Synthesis of Novel Compounds

Research into the synthesis of novel heterocyclic compounds, including pyrido[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and related systems, has been extensive. These compounds are synthesized using a variety of chemical reactions and have been explored for their potential in medicinal chemistry due to their diverse biological activities. For example, compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic properties, suggesting their potential as COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another area of interest is the antimicrobial properties of newly synthesized pyridothienopyrimidines and pyridothienotriazines. These compounds have been tested for their effectiveness against various microorganisms, indicating their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Polyamide Synthesis

The synthesis of polyamides containing uracil, adenine, theophylline, and thymine demonstrates the versatility of these chemical frameworks in creating materials with potential for biological applications. These polyamides, derived from reactions involving tetrahydropyrimidinyl and tetrahydropurinyl groups, show promise for use in various scientific and medical fields (Hattori & Kinoshita, 1979).

Enaminonitriles in Heterocyclic Synthesis

The use of enaminonitriles for synthesizing pyrazole, pyridine, and pyrimidine derivatives highlights the chemical versatility and potential applications of these compounds in creating a variety of biologically active molecules (Fadda et al., 2012).

Antituberculosis Activity

The exploration of imidazo[1,2-a]pyridine-3-carboxamides for their potent activity against multi- and extended drug-resistant tuberculosis strains is a prime example of the therapeutic potential of novel chemical entities. This research underscores the importance of continued chemical synthesis and biological evaluation in the search for new antituberculosis agents (Moraski et al., 2011).

properties

IUPAC Name

1-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-17-12(21)9-7-10(24-14(9)18(2)15(17)23)13(22)19-5-3-8(4-6-19)11(16)20/h7-8H,3-6H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNHKLZUBFGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCC(CC3)C(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.